molecular formula C8H10N2O2 B6210374 N',4-dihydroxy-3-methylbenzene-1-carboximidamide CAS No. 1216367-80-4

N',4-dihydroxy-3-methylbenzene-1-carboximidamide

Cat. No.: B6210374
CAS No.: 1216367-80-4
M. Wt: 166.2
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Description

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide is a chemical compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes both hydroxyl and carboximidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide typically involves the reaction of 3-methylbenzene-1,4-diol with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carboximidamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboximidamide group can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Ethers or esters.

Scientific Research Applications

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N’,4-dihydroxybenzene-1-carboximidamide: Lacks the methyl group, which may affect its reactivity and properties.

    N’,4-dihydroxy-3-ethylbenzene-1-carboximidamide: Contains an ethyl group instead of a methyl group, leading to different steric and electronic effects.

    N’,4-dihydroxy-3-methylbenzene-1-carboxamide: Contains a carboxamide group instead of a carboximidamide group, affecting its chemical behavior.

Uniqueness

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct reactivity and potential applications. The methyl group also influences its chemical properties and interactions, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

1216367-80-4

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

0

Origin of Product

United States

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